1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene

Description

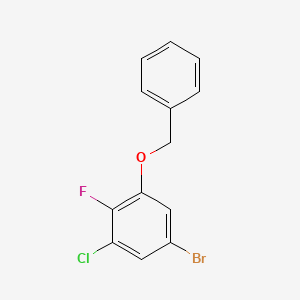

1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene (C₁₃H₉BrClFO) is a halogenated aromatic ether characterized by a benzyloxy group at position 1, bromo at position 5, chloro at position 3, and fluoro at position 2. This compound belongs to a class of multi-halogenated benzene derivatives, which are critical intermediates in pharmaceutical synthesis, agrochemicals, and organic materials science. The benzyloxy group enhances solubility in organic solvents, while the halogen substituents (Br, Cl, F) provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings .

The electronic effects of halogens (e.g., electron-withdrawing fluorine and bromine) influence regioselectivity in substitution reactions, making this compound valuable for tailored syntheses.

Properties

IUPAC Name |

5-bromo-1-chloro-2-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWGHNPNKIEIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. The synthesis typically starts with a suitable benzene derivative, such as 1-bromo-3-chloro-2-fluorobenzene. The benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 60-80°C

- Base: Sodium hydride (NaH) or potassium carbonate (K_2CO_3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution (S_NAr): The presence of electron-withdrawing groups like bromine, chlorine, and fluorine makes the compound susceptible to nucleophilic attack.

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The halogen atoms can be reduced under specific conditions to yield dehalogenated products.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

Oxidation: Potassium permanganate (KMnO_4) in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H_2).

Coupling Reactions: Palladium catalysts (Pd(PPh_3)_4) with boronic acids or alkenes.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing halogen atoms.

Oxidation: Benzoic acid derivatives.

Reduction: Dehalogenated benzene derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents (bromine, chlorine, and fluorine) allow for diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are essential in developing pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving 1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Halogen atoms can be replaced with nucleophiles. | Amines, alcohols |

| Cross-Coupling | Utilized in Suzuki or Heck reactions for carbon-carbon bonds. | Biaryl compounds |

| Reduction | Can be reduced to form amines or alcohols. | Corresponding amines |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of benzyloxy-substituted halogenated benzene compounds exhibit promising biological activities. Studies have explored their potential as antimicrobial agents and anticancer drugs due to their ability to interact with biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds related to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through specific molecular interactions with cellular pathways involved in tumor growth .

Material Science

Polymer Production

In materials science, this compound is utilized in the synthesis of specialty polymers. Its unique structure allows it to act as a monomer or cross-linking agent, enhancing the properties of polymers used in various applications, including coatings and adhesives.

Table 2: Applications in Material Science

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used in formulating protective coatings. | Improved durability and resistance |

| Adhesives | Acts as a cross-linking agent in adhesive formulations. | Enhanced bonding strength |

| Specialty Polymers | Contributes to the production of high-performance materials. | Tailored properties for specific uses |

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance binding affinity to target proteins, potentially leading to increased biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene with structurally related halogenated benzene derivatives:

Key Research Findings and Analysis

Substituent Effects on Reactivity

- Halogen Positioning : Bromine at position 5 (para to benzyloxy) and chlorine at position 3 (meta to fluorine) create distinct electronic environments. Fluorine’s strong electron-withdrawing effect at position 2 directs electrophilic attacks to specific positions, contrasting with 2-Bromo-5-chloro-1,3-difluorobenzene, where dual fluorines amplify electron deficiency.

Physical Properties

- Density and Boiling Points: Halogenated benzenes generally exhibit higher densities (e.g., 1-Bromo-3-chloro-5-fluorobenzene: 1.72 g/cm³) and boiling points compared to non-halogenated analogs. The benzyloxy group further elevates molecular weight and boiling points.

- Solubility : Benzyloxy derivatives show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs like 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene.

Biological Activity

1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene is a halogenated aromatic compound known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's unique structure, featuring multiple substituents, contributes to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a benzyloxy group enhances lipophilicity, while the halogen atoms can participate in halogen bonding and influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene | S. aureus | 16 µg/mL |

| N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide | Bacillus cereus | 8 µg/mL |

The MIC values suggest that these compounds can inhibit the growth of bacteria effectively, with lower values indicating higher potency.

Anti-inflammatory Activity

In vitro studies have suggested that this compound may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be linked to its structural features. For example, the benzyloxy group may enhance interaction with specific receptors involved in inflammatory responses.

Anticancer Potential

Preliminary investigations into the anticancer activity of similar compounds indicate potential efficacy against various cancer cell lines. For instance, derivatives of halogenated benzene rings have shown promising results in inhibiting cell proliferation in cancer models.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 15 |

| 1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene | MCF7 (Breast) | 20 |

| N-(3-Chloro-2-fluorophenyl)-benzamide | A549 (Lung) | 10 |

These findings suggest that the compound may interact with cellular mechanisms involved in cancer progression, although further studies are necessary to elucidate the exact mechanisms of action.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogens can facilitate binding through halogen bonding, while the benzyloxy group may enhance overall binding affinity due to increased lipophilicity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzyloxy-substituted compounds for their biological activities. The study found that variations in substituent positions significantly affected antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential halogenation and benzyloxy group introduction. For example:

Halogenation: Start with a fluorobenzene derivative, introduce bromine and chlorine via electrophilic aromatic substitution. Use Lewis acids (e.g., FeCl₃) to direct bromination to the para position relative to fluorine (meta to chlorine) .

Benzyloxy Introduction: Protect hydroxyl groups (if present) with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

Purification: Use column chromatography (hexane/ethyl acetate) and verify purity via HPLC (>97%) .

Key Challenge: Competing halogenation sites due to fluorine’s strong ortho/para-directing effects. Control via temperature (0–5°C slows competing reactions) and stoichiometry .

Q. How can NMR spectroscopy distinguish between positional isomers of polyhalogenated benzyloxy derivatives?

Methodological Answer:

- ¹⁹F NMR: Fluorine’s chemical shift is highly sensitive to substituents. For this compound, the fluorine at position 2 shows a deshielded peak near -110 ppm (vs. CFCl₃) due to ortho bromine and benzyloxy groups .

- ¹H NMR: Benzyloxy protons split into a doublet (J = 12 Hz) due to coupling with fluorine. Aromatic protons adjacent to chlorine exhibit downfield shifts (δ ~7.3–7.5 ppm) .

- Cross-Verification: Compare with analogs like 2-bromo-4-chloro-1-fluorobenzene (δF = -108 ppm) .

Q. What are the recommended storage conditions to prevent decomposition of halogenated benzyloxy compounds?

Methodological Answer:

- Stability Risks: Hydrolysis of benzyloxy groups in humid conditions; halogen loss under UV light.

- Storage Protocol:

- Decomposition Monitoring: Track via TLC (silica gel, UV254) monthly; look for new spots indicating hydrolysis (Rf ~0.2 for phenolic byproducts) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of substituents on reaction pathways?

Methodological Answer:

- DFT Workflow:

- Optimize geometry using B3LYP/6-31G(d) for C, H, O, and LANL2DZ for Br/Cl .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the bromine position shows high electrophilicity (f⁻ = 0.15), favoring SNAr reactions .

- Compare HOMO-LUMO gaps: A smaller gap (~4.5 eV) suggests higher reactivity toward electron-deficient reagents .

- Validation: Match computed IR spectra (C-F stretch ~1250 cm⁻¹) with experimental data .

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

Methodological Answer:

Q. What strategies enable selective functionalization of the benzene ring for drug discovery applications?

Methodological Answer:

- Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .

- Nucleophilic Aromatic Substitution: Replace chlorine with amines (e.g., piperazine) under microwave irradiation (120°C, 30 min) .

- Challenges: Competing reactions at fluorine (inert under most conditions) require careful choice of catalysts .

Q. How does the benzyloxy group influence the compound’s stability in catalytic hydrogenation?

Methodological Answer:

- Hydrogenation Conditions: Use Pd/C (10 wt%) in ethanol under H₂ (1 atm). The benzyloxy group is cleaved to a hydroxyl group in 2–4 hours .

- Side Reactions: Over-hydrogenation may reduce fluorine (rare; requires >100°C and PtO₂). Monitor via ¹⁹F NMR; loss of signal at -110 ppm indicates defluorination .

- Application: Deprotection yields phenolic intermediates for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.